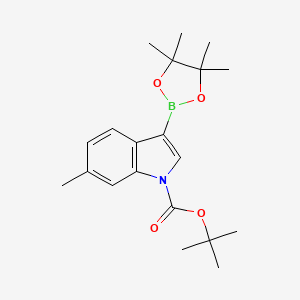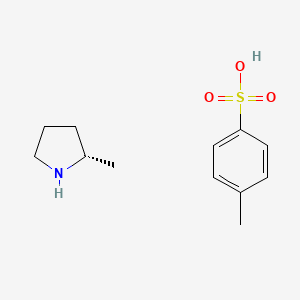
(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate is a chemical compound that combines the chiral amine (S)-2-methylpyrrolidine with the sulfonate ester 4-methylbenzenesulfonate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate typically involves the reaction of (S)-2-methylpyrrolidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines or alcohols.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium hydroxide in polar aprotic solvents.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Yield substituted pyrrolidines.
Oxidation Reactions: Produce N-oxides.
Reduction Reactions: Form secondary amines.
Aplicaciones Científicas De Investigación
(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate involves its interaction with molecular targets through its chiral center and sulfonate group. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity and function. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparación Con Compuestos Similares
®-2-Methylpyrrolidine 4-methylbenzenesulfonate: The enantiomer of the compound with similar chemical properties but different biological activity.
4-Methylbenzenesulfonate Derivatives: Compounds like methyl 4-methylbenzenesulfonate and ethyl 4-methylbenzenesulfonate share the sulfonate group but differ in their alkyl substituents.
Uniqueness: (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate is unique due to its chiral center, which imparts specific stereochemical properties that are crucial for its applications in asymmetric synthesis and pharmaceutical development. The combination of the pyrrolidine ring and the sulfonate group also provides distinct reactivity and interaction profiles compared to other similar compounds.
Propiedades
IUPAC Name |
4-methylbenzenesulfonic acid;(2S)-2-methylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3/t;5-/m.0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYDRZKLQBDQTN-ZSCHJXSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656937 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--(2S)-2-methylpyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212353-38-2 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--(2S)-2-methylpyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


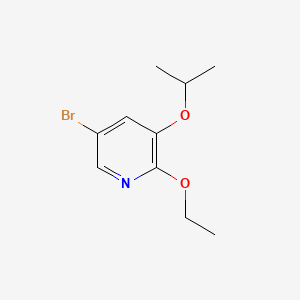
![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)


![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)
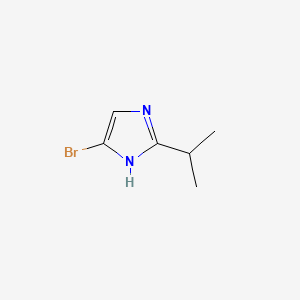
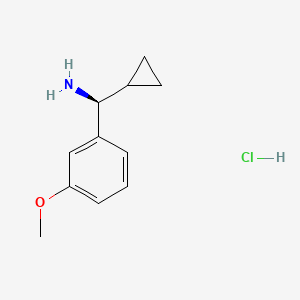
![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)

